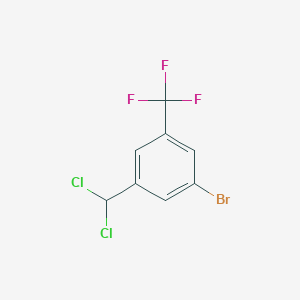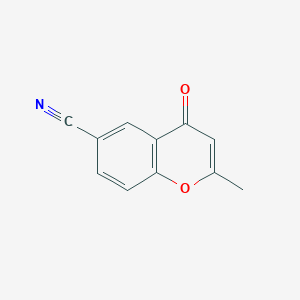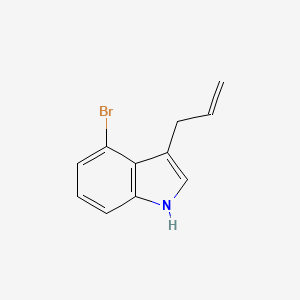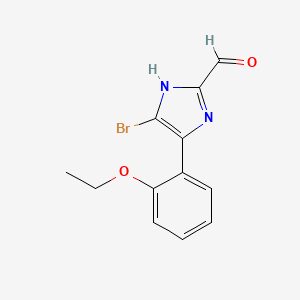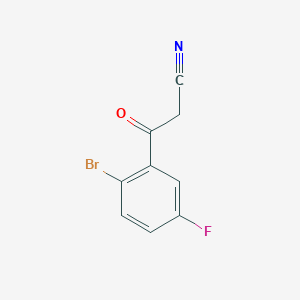
3-(2-Bromo-5-fluorophenyl)-3-oxopropanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Bromo-5-fluorophenyl)-3-oxopropanenitrile is an organic compound with the molecular formula C9H5BrFNO It is characterized by the presence of a bromine atom and a fluorine atom on a phenyl ring, along with a nitrile group and a ketone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromo-5-fluorophenyl)-3-oxopropanenitrile typically involves the reaction of 2-bromo-5-fluorobenzaldehyde with malononitrile in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by cyclization and dehydration steps to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-Bromo-5-fluorophenyl)-3-oxopropanenitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The ketone group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, typically in the presence of a base such as sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in an aqueous medium.
Major Products Formed
Substitution: Formation of substituted phenyl derivatives.
Reduction: Formation of 3-(2-Bromo-5-fluorophenyl)-3-aminopropanenitrile.
Oxidation: Formation of 3-(2-Bromo-5-fluorophenyl)-3-oxopropanoic acid.
Scientific Research Applications
3-(2-Bromo-5-fluorophenyl)-3-oxopropanenitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(2-Bromo-5-fluorophenyl)-3-oxopropanenitrile involves its interaction with specific molecular targets. The bromine and fluorine atoms on the phenyl ring can participate in halogen bonding, influencing the compound’s binding affinity to biological targets. The nitrile and ketone groups can undergo nucleophilic addition reactions, potentially modifying the activity of enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-fluorobenzyl alcohol
- 2-(3-Bromo-5-fluorophenyl)acetic acid
- 1-(2-Bromo-5-fluorophenyl)-2-pyrrolidinone
Uniqueness
3-(2-Bromo-5-fluorophenyl)-3-oxopropanenitrile is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound for synthetic chemistry and drug discovery.
Properties
Molecular Formula |
C9H5BrFNO |
|---|---|
Molecular Weight |
242.04 g/mol |
IUPAC Name |
3-(2-bromo-5-fluorophenyl)-3-oxopropanenitrile |
InChI |
InChI=1S/C9H5BrFNO/c10-8-2-1-6(11)5-7(8)9(13)3-4-12/h1-2,5H,3H2 |
InChI Key |
TVLQQEUSCKEWQW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)C(=O)CC#N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Triisopropyl[(6-methyl-3,4-dihydro-1-naphthyl)oxy]silane](/img/structure/B13695828.png)

![5,6,8,9-Tetrahydrooxepino[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B13695841.png)
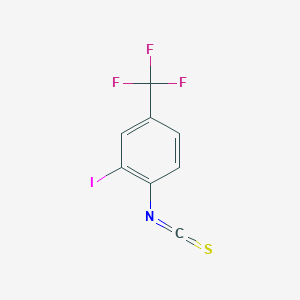
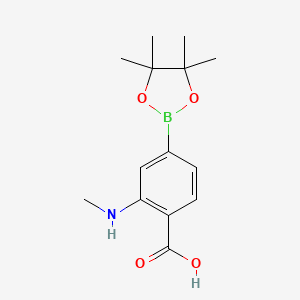
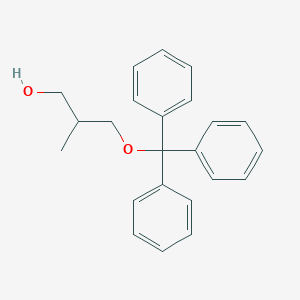
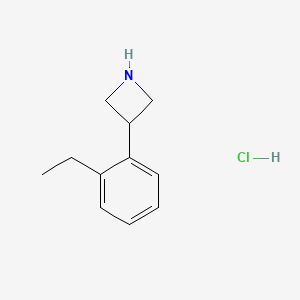
![6-(Bromomethyl)-7-fluoro-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13695858.png)
